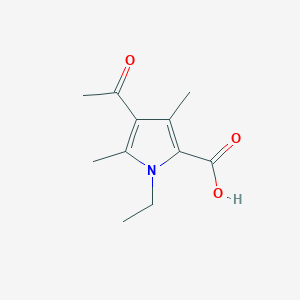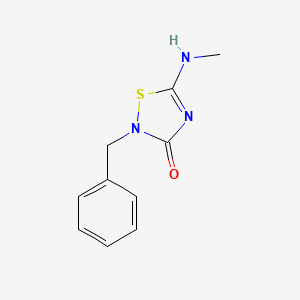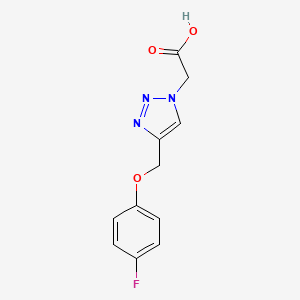
2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid is a synthetic organic compound that features a triazole ring, a fluorophenoxy group, and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with 4-fluorophenol.
Attachment of the Acetic Acid Moiety: This can be done through esterification followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Biological Research: The compound can be used as a probe to study biological processes or as a precursor for the synthesis of bioactive molecules.
Mecanismo De Acción
The mechanism of action of 2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the fluorophenoxy group can enhance binding affinity through hydrophobic interactions. The acetic acid moiety can act as a hydrogen bond donor or acceptor, further stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
Similar Compounds
- **2-(3-Fluorobenzyl)-3H-imidazo[4,5-b]pyridin-3-yl]acetic acid
- **2-(2-Fluorobenzyl)-3H-imidazo[4,5-b]pyridin-3-yl]acetic acid
- **2-(Phenoxymethyl)-3H-imidazo[4,5-b]pyridin-3-yl]acetic acid
Uniqueness
2-(4-((4-Fluorophenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetic acid is unique due to the presence of the triazole ring, which can enhance its binding affinity and specificity for certain molecular targets. The fluorophenoxy group also contributes to its distinct chemical properties, such as increased lipophilicity and metabolic stability.
Propiedades
Fórmula molecular |
C11H10FN3O3 |
|---|---|
Peso molecular |
251.21 g/mol |
Nombre IUPAC |
2-[4-[(4-fluorophenoxy)methyl]triazol-1-yl]acetic acid |
InChI |
InChI=1S/C11H10FN3O3/c12-8-1-3-10(4-2-8)18-7-9-5-15(14-13-9)6-11(16)17/h1-5H,6-7H2,(H,16,17) |
Clave InChI |
BKSDLGKKTLBHNX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC2=CN(N=N2)CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



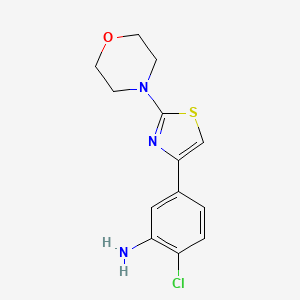

![2-Bromo-6-propoxybenzo[d]thiazole](/img/structure/B11795539.png)
![4-Chloro-2-cyclohexylpyrido[3,4-d]pyrimidine](/img/structure/B11795546.png)
![5-(4-Chloro-1H-benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B11795549.png)

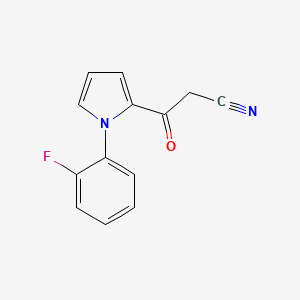
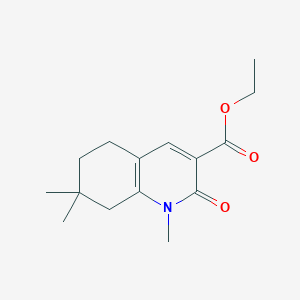
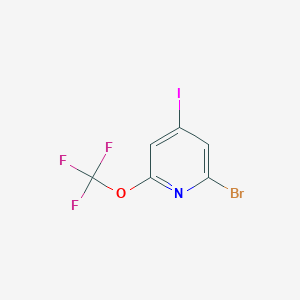
![3-(4-Ethoxyphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795577.png)
